2-(Propan-2-yl)phenyl hydrogen carbonate
Overview
Description
2-(Propan-2-yl)phenyl hydrogen carbonate is an organic compound that features a phenyl ring substituted with a propan-2-yl group and a hydrogen carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)phenyl hydrogen carbonate typically involves the reaction of 2-(Propan-2-yl)phenol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride generated during the reaction. The general reaction scheme is as follows:
2-(Propan-2-yl)phenol+Phosgene→2-(Propan-2-yl)phenyl hydrogen carbonate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene gas is carefully controlled to prevent exposure and ensure safety. Alternative methods may involve the use of safer phosgene equivalents, such as triphosgene, to minimize risks.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)phenyl hydrogen carbonate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 2-(Propan-2-yl)phenol and carbon dioxide.
Substitution Reactions: The hydrogen carbonate group can be substituted with other nucleophiles, such as amines or alcohols, to form carbamate or carbonate derivatives.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide.
Substitution: Amines or alcohols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2-(Propan-2-yl)phenol and carbon dioxide.
Substitution: Carbamate or carbonate derivatives.
Oxidation: Oxidized phenyl derivatives.
Reduction: Reduced phenyl derivatives.
Scientific Research Applications
2-(Propan-2-yl)phenyl hydrogen carbonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for controlled release of active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)phenyl hydrogen carbonate depends on its specific application. In biological systems, it may act by releasing 2-(Propan-2-yl)phenol upon hydrolysis, which can interact with various molecular targets and pathways. The phenyl ring and propan-2-yl group may contribute to its binding affinity and specificity for certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-(Propan-2-yl)phenol: The parent compound, which lacks the hydrogen carbonate group.
2-(Propan-2-yl)phenyl carbamate: A derivative where the hydrogen carbonate group is replaced with a carbamate group.
2-(Propan-2-yl)phenyl acetate: A derivative where the hydrogen carbonate group is replaced with an acetate group.
Uniqueness
2-(Propan-2-yl)phenyl hydrogen carbonate is unique due to the presence of the hydrogen carbonate group, which imparts distinct reactivity and potential applications. The hydrogen carbonate group can undergo hydrolysis to release carbon dioxide, making it useful in applications where controlled release of gases is desired. Additionally, the compound’s reactivity with nucleophiles allows for the synthesis of various derivatives with tailored properties.
Properties
IUPAC Name |
(2-propan-2-ylphenyl) hydrogen carbonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(2)8-5-3-4-6-9(8)13-10(11)12/h3-7H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDRUQXMTFFWGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626434 | |
Record name | 2-(Propan-2-yl)phenyl hydrogen carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943-57-7 | |
Record name | 2-(Propan-2-yl)phenyl hydrogen carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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